molecular formula C19H16ClFN2OS B2706206 3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one CAS No. 893789-91-8

3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one

Cat. No. B2706206
CAS RN: 893789-91-8
M. Wt: 374.86
InChI Key: ZVZHUWJSZWFYLV-UHFFFAOYSA-N
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Description

3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFM-2, and it is a pyrazinone derivative that has been synthesized through a specific method.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis of structurally related compounds emphasizes the importance of crystallization and structural determination via single-crystal diffraction. The process yields insights into molecular conformation and planarity, critical for understanding compound interactions at the molecular level. Studies like those by Kariuki et al. (2021) on isostructural thiazoles provide a foundation for understanding the synthesis pathways and structural properties of related pyrazin-2-one derivatives Kariuki, Abdel-Wahab, & El‐Hiti, 2021.

Molecular Conformations and Hydrogen Bonding

Exploring molecular conformations and hydrogen bonding patterns in closely related compounds, such as those studied by Sagar et al. (2017), enriches our understanding of the structural dynamics and intermolecular interactions of pyrazin-2-one derivatives. These insights are crucial for the development of compounds with desired physical and chemical properties Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017.

Green Mechanochemical Synthesis

Innovative synthesis methods, such as the green mechanochemical approach described by Saeed and Channar (2017), highlight the potential for eco-friendly and efficient production of pyrazin-2-one derivatives. This method underscores the evolving landscape of chemical synthesis, prioritizing sustainability and efficiency Saeed & Channar, 2017.

Photophysical Properties

The study of push–pull chromophores based on pyrazin-2-one frameworks, as conducted by Hoffert et al. (2017), provides valuable data on optical absorption and emission properties. This research is fundamental for applications in photovoltaic systems and optoelectronic devices, demonstrating the versatile functionality of these compounds Hoffert, Durand, Gauthier, Guen, & Achelle, 2017.

Computational Evaluation and Pharmaceutical Potential

Advanced computational evaluations, such as those performed by Thomas et al. (2018), offer profound insights into the reactivity and pharmaceutical potential of pyrazin-2-one derivatives. Through techniques like density functional theory (DFT) calculations and molecular docking, researchers can predict the interaction of these compounds with biological targets, paving the way for the development of new drugs Thomas, Mary, Resmi, Narayana, Sarojini, Armaković, Armaković, Vijayakumar, Alsenoy, & Mohan, 2018.

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c1-12-7-13(2)9-16(8-12)23-6-5-22-18(19(23)24)25-11-14-3-4-15(21)10-17(14)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZHUWJSZWFYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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